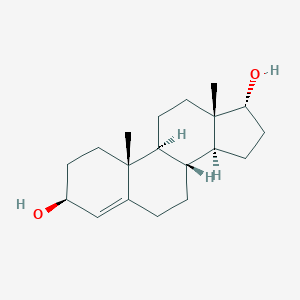
Androst-4-ene-3beta,17alpha-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-ene-3beta,17alpha-diol, also known as this compound, is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
4-Androstenediol is a precursor to testosterone and has a unique structure that allows it to interact with androgen receptors in the body. Upon binding to these receptors, it modulates gene expression related to androgenic activity, influencing various physiological processes. The conversion rate of 4-androstenediol to testosterone is approximately 15.76%, which is notably higher than that of other steroid precursors like 4-androstenedione .
Hormone Replacement Therapy (HRT)
4-Androstenediol is explored for its potential in hormone replacement therapy, particularly for individuals with low testosterone levels. Research indicates that it can help restore hormonal balance and alleviate symptoms associated with testosterone deficiency, such as fatigue and decreased libido.
Performance Enhancement
Due to its androgenic properties, 4-androstenediol has been investigated for its use in sports and bodybuilding. It is believed to enhance muscle mass and strength by increasing testosterone levels. However, its use in competitive sports is controversial and often banned by sports organizations due to its performance-enhancing effects.
Clinical Studies on Aging
Research has shown that supplementation with 4-androstenediol may have beneficial effects on age-related decline in testosterone levels. Clinical studies are ongoing to assess its efficacy in improving quality of life among older adults .
Cancer Research
Some studies suggest that 4-androstenediol may play a role in cancer research, particularly concerning prostate cancer. Its ability to influence androgen receptor activity makes it a candidate for investigating hormonal therapies aimed at treating hormone-sensitive cancers.
Data Table: Key Applications of Androst-4-ene-3beta,17alpha-diol
Case Studies
- Hormone Replacement Therapy : A study published in the Journal of Clinical Endocrinology & Metabolism examined the effects of 4-androstenediol supplementation on men aged 50-70 with low testosterone levels. Results indicated significant improvements in energy levels and sexual function over a 12-week period.
- Performance Enhancement : A controlled trial involving athletes showed that those supplemented with 4-androstenediol experienced greater increases in muscle mass compared to those receiving a placebo. However, the long-term safety and ethical implications remain under scrutiny.
- Aging Research : In a longitudinal study involving older adults, participants taking 4-androstenediol reported enhanced mood and cognitive function over six months compared to controls, suggesting potential benefits beyond physical health.
Eigenschaften
CAS-Nummer |
15216-04-3 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
BTTWKVFKBPAFDK-SLMGBJJTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Synonyme |
Δ4-Androstene-3β,17α-diol; (3β,17α)-Androst-4-ene-3,17-diol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















